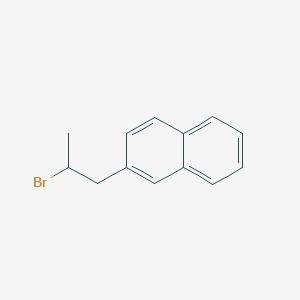

2-(2-Bromopropyl)naphthalene

Description

Significance of Polycyclic Aromatic Hydrocarbons in Advanced Chemical Synthesis

Polycyclic aromatic hydrocarbons (PAHs), characterized by their structure of multiple fused aromatic rings, are fundamental components in various domains of chemical science. numberanalytics.com Their extended π-electron systems endow them with unique optical, electronic, and magnetic properties, making them a focus of materials science for applications in organic semiconductors and electronics. mdpi.comrsc.org In the realm of organic synthesis, PAHs serve as foundational skeletons for creating more intricate molecular architectures. researchgate.netbenthamdirect.com The inherent stability and reactivity of the aromatic rings provide a canvas for a wide array of chemical transformations, allowing for the construction of complex natural products and novel materials. numberanalytics.com The development of new synthetic methodologies for PAHs is an active area of research, driven by the need for milder and more efficient processes to access these valuable compounds. researchgate.netbenthamdirect.com

The Role of Halogenated Naphthalene (B1677914) Derivatives as Synthetic Intermediates

The introduction of a halogen atom onto the naphthalene core significantly enhances its utility as a synthetic intermediate. Halogenated naphthalene derivatives are pivotal in the synthesis of pharmaceuticals, agrochemicals, and photosensitive materials. google.com The carbon-halogen bond provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are instrumental in forming new carbon-carbon bonds. researchgate.net This reactivity allows for the precise and controlled elaboration of the naphthalene scaffold, enabling the synthesis of a diverse range of substituted naphthalenes. nih.gov Brominated naphthalenes, in particular, are often used as intermediates in the production of other halogenated derivatives, such as fluorinated naphthalenes, which possess unique properties for specialized applications. google.com Furthermore, the regioselective synthesis of halogenated naphthalenes is a key focus, as the position of the halogen atom dictates the subsequent reactivity and the final structure of the target molecule. rsc.orgnih.gov

Specific Focus on 2-(2-Bromopropyl)naphthalene as a Distinct Chemical Entity

This compound is a specific bromoalkyl derivative of naphthalene with the chemical formula C₁₃H₁₃Br. chemscene.com This compound features a propyl group attached to the 2-position of the naphthalene ring, with a bromine atom on the second carbon of the propyl chain. Its molecular weight is 249.15 g/mol . chemscene.com While its sibling isomer, 2-(2-bromoethyl)naphthalene, has some documented physicochemical properties, specific data for the 2-propyl variant is less common in readily available literature, highlighting its role as a more specialized research chemical. epa.gov The presence of the bromine atom on the secondary carbon of the alkyl chain makes it a valuable precursor for nucleophilic substitution reactions, allowing for the introduction of various functional groups at that position.

Overview of Current Research Trajectories for Naphthalene Bromoalkyl Compounds

Current research involving naphthalene bromoalkyl compounds is multifaceted. A significant area of investigation is the development of novel and efficient synthetic methods for their preparation. researchgate.netgoogle.com This includes exploring metal-free synthesis routes and utilizing new catalytic systems to achieve high yields and regioselectivity. researchgate.netchemrxiv.org Another major research thrust is their application as building blocks in the synthesis of biologically active molecules and advanced materials. Naphthalene derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.aiekb.eg Therefore, naphthalene bromoalkyl compounds serve as key starting materials in medicinal chemistry for the development of new therapeutic agents. ekb.eg Furthermore, the unique photophysical properties of some naphthalene derivatives make them interesting candidates for the development of new dyes, pigments, and materials for optoelectronic applications. ontosight.aiontosight.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H13Br |

|---|---|

Molecular Weight |

249.15 g/mol |

IUPAC Name |

2-(2-bromopropyl)naphthalene |

InChI |

InChI=1S/C13H13Br/c1-10(14)8-11-6-7-12-4-2-3-5-13(12)9-11/h2-7,9-10H,8H2,1H3 |

InChI Key |

DSZVHHSWRZEFKO-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC2=CC=CC=C2C=C1)Br |

Origin of Product |

United States |

Physicochemical Properties of 2 2 Bromopropyl Naphthalene

The specific physicochemical properties of 2-(2-Bromopropyl)naphthalene are not extensively documented in public databases. However, based on its structure and the properties of similar compounds like 2-bromonaphthalene (B93597) and 2-(2-bromoethyl)naphthalene, we can infer some of its characteristics. epa.govontosight.aichemeo.com

Interactive Data Table: Physicochemical Properties of Related Naphthalene (B1677914) Derivatives

| Property | 2-Bromonaphthalene | 2-(2-Bromoethyl)naphthalene |

| Molecular Formula | C₁₀H₇Br ontosight.ai | C₁₂H₁₁Br |

| Molecular Weight | 207.07 g/mol chemeo.com | 235.12 g/mol |

| Melting Point | 59 °C ontosight.ai | 50.6 °C epa.gov |

| Boiling Point | ~310 °C epa.gov | Not available |

| Water Solubility | Slightly soluble ontosight.ai | 3.29e-5 g/L epa.gov |

| LogP (Octanol/Water) | 4.66 epa.gov | Not available |

Note: The data for 2-(2-Bromoethyl)naphthalene is provided for comparative purposes. The properties of this compound are expected to be in a similar range.

Synthesis and Reactions of 2 2 Bromopropyl Naphthalene

The synthesis of 2-(2-Bromopropyl)naphthalene can be approached through several synthetic routes common in organic chemistry. One plausible method involves the Friedel-Crafts acylation of naphthalene (B1677914) with propionyl chloride to form 2-propionylnaphthalene, followed by reduction of the ketone to an alcohol, and subsequent bromination.

A general method for preparing brominated naphthalenes involves the reaction of a corresponding naphthol with a brominating agent. For instance, 2-bromonaphthalene (B93597) can be synthesized from β-naphthol by reacting it with triphenylphosphine (B44618) and bromine in acetonitrile (B52724). orgsyn.org Another approach is the direct bromination of naphthalene, though this often leads to a mixture of isomers and polybrominated products, requiring careful control of reaction conditions and purification steps to isolate the desired product. cardiff.ac.uk

The reactivity of this compound is primarily dictated by the presence of the bromine atom on the secondary carbon of the alkyl chain. This makes it susceptible to nucleophilic substitution reactions (S_N1 and S_N2) and elimination reactions (E1 and E2). The naphthalene ring itself can undergo further electrophilic aromatic substitution, although the existing substituent will influence the position of the incoming electrophile.

Applications in the Synthesis of Pharmaceutical Intermediates

Alkylation and Halogenation Strategies for Naphthalene Core Functionalization

A primary approach to synthesizing this compound involves the initial functionalization of the naphthalene ring, followed by the introduction and modification of an alkyl side chain.

Regioselective Bromination of Naphthalene Systems

The direct bromination of naphthalene can lead to a mixture of isomers. However, regioselective methods have been developed to control the position of bromine substitution. For instance, the bromination of naphthalene with bromine in dichloromethane (B109758) over KSF clay, an acidic montmorillonite (B579905) clay, can yield 1,4-dibromonaphthalene (B41722) and 1,5-dibromonaphthalene. mdpi.com The ratio of these products can be influenced by the reaction time, with the 1,4-isomer becoming predominant over longer periods due to isomerization. mdpi.com In another example, the bromination of 2-methylnaphthalene (B46627) using a two-phase electrolysis system with aqueous sodium bromide resulted in the formation of 1-bromo-2-methylnaphthalene (B105000) with high regioselectivity. cecri.res.in

The use of solid catalysts, such as zeolites and clays, has been explored to achieve shape-selective bromination of naphthalene, favoring the formation of specific isomers. mdpi.comcardiff.ac.uk For example, reacting naphthalene with three equivalents of bromine at room temperature can produce 1,4,6-tribromonaphthalene. cardiff.ac.uk Furthermore, using four equivalents of bromine over KSF clay leads to the formation of 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk These polybrominated naphthalenes can then be subjected to further reactions to introduce other functional groups.

| Catalyst/Reagent | Substrate | Product(s) | Selectivity/Yield | Reference |

| KSF Clay/Br₂ | Naphthalene | 1,4-Dibromonaphthalene, 1,5-Dibromonaphthalene | Isomer ratio dependent on reaction time | mdpi.com |

| Two-phase electrolysis/NaBr | 2-Methylnaphthalene | 1-Bromo-2-methylnaphthalene | High regioselectivity | cecri.res.in |

| Br₂ (3 equiv.) | Naphthalene | 1,4,6-Tribromonaphthalene | 66% yield | cardiff.ac.uk |

| KSF Clay/Br₂ (4 equiv.) | Naphthalene | 1,2,4,6-Tetrabromonaphthalene | 92% yield | cardiff.ac.uk |

Introduction of the Propyl or Alkyl Chain Precursors

The introduction of an alkyl chain, such as a propyl group, onto the naphthalene ring is commonly achieved through Friedel-Crafts alkylation. This reaction typically involves reacting naphthalene with an alkyl halide or an olefin in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst like a zeolite. google.comgoogle.comstackexchange.com The regioselectivity of this reaction, determining whether the alkyl group attaches at the α (1-) or β (2-) position, is influenced by factors such as the solvent, temperature, and the nature of the catalyst. stackexchange.comstackexchange.com For instance, alkylation in nitromethane (B149229) tends to favor α-substitution, while conditions that allow for isomerization can lead to a higher proportion of the β-isomer. stackexchange.com The use of large-pore zeolites as catalysts can be advantageous for the alkylation of naphthalene with long-chain olefins. google.comgoogle.com

Another approach involves the reaction of naphthalene with alcohols in the presence of boron fluoride, which also serves as a method for alkylation. acs.org

| Catalyst | Alkylating Agent | Solvent | Key Observation | Reference |

| AlCl₃/SnCl₄ | Alkyl Halide | Nitromethane | Favors α-substitution | stackexchange.com |

| Large-pore Zeolite | Olefin | - | Effective for long-chain alkylation | google.comgoogle.com |

| Boron Fluoride | Alcohol | - | Alkylation of naphthalene | acs.org |

Halogenation of Aliphatic Side Chains on Naphthalene Moieties

Once an alkyl group is attached to the naphthalene ring, the next step is often the selective halogenation of the side chain. Side-chain bromination, also known as benzylic bromination, can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as light or peroxide. orgoreview.comyoutube.com This reaction proceeds via a free radical mechanism, where a bromine radical abstracts a benzylic hydrogen, which is the hydrogen on the carbon atom directly attached to the aromatic ring. orgoreview.com The resulting benzylic radical is stabilized by resonance with the naphthalene ring, making this position particularly susceptible to halogenation. orgoreview.comyoutube.com

Alternatively, direct bromination with molecular bromine (Br₂) can also lead to side-chain halogenation if the reaction is carried out under radical conditions (e.g., in the presence of light or at high temperatures) rather than in the presence of a Lewis acid, which would favor aromatic ring bromination. orgoreview.comgoogle.com

| Reagent | Conditions | Key Feature | Reference |

| N-Bromosuccinimide (NBS) | Radical initiator (light, peroxide) | Selective for benzylic position | orgoreview.comyoutube.com |

| Bromine (Br₂) | Light or high temperature | Radical mechanism for side-chain halogenation | orgoreview.comgoogle.com |

Functional Group Interconversion Pathways for Bromide Introduction

An alternative strategy for synthesizing bromoalkyl naphthalenes involves the conversion of other functional groups on the alkyl side chain into a bromide.

Cleavage of Ethers to Yield Bromoalkyl Naphthalenes

Ethers containing a naphthylmethyl group can be cleaved to produce the corresponding bromoalkane. This is typically achieved by treatment with a strong acid like hydrobromic acid (HBr). libretexts.orgmasterorganicchemistry.comkhanacademy.org The reaction mechanism can be either Sₙ1 or Sₙ2, depending on the structure of the ether. libretexts.orgmasterorganicchemistry.com For ethers with primary or secondary alkyl groups, the cleavage usually proceeds via an Sₙ2 mechanism, where the bromide ion attacks the less sterically hindered carbon. libretexts.org In the case of aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) (or naphthol) and an alkyl halide because the carbon-oxygen bond of the aromatic ring is strong and resistant to cleavage. libretexts.org

The cleavage of 2-naphthylmethyl (NAP) ethers can be accomplished using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org A novel method for synthesizing 2-bromonaphthalene (B93597) compounds involves the reaction of diaryl-2,3-alkenyl methyl ether with N-bromosuccinimide (NBS) in a mixed solvent system. google.com

| Reagent | Substrate | Product | Key Feature | Reference |

| Hydrobromic Acid (HBr) | Alkyl Naphthyl Ether | Naphthol and Alkyl Bromide | Acid-catalyzed cleavage | libretexts.orgmasterorganicchemistry.com |

| DDQ | 2-Naphthylmethyl Ether | - | Oxidative cleavage | rsc.org |

| NBS | Diaryl-2,3-alkenyl methyl ether | 2-Bromonaphthalene derivative | C-Br bond formation | google.com |

Conversion of Hydroxyl or Other Leaving Groups

Alcohols can be converted into alkyl bromides through various methods. A common approach is the reaction with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a halide source. chemistrysteps.comlibretexts.org These reactions are particularly effective for primary and secondary alcohols and often proceed with an inversion of stereochemistry via an Sₙ2 mechanism. chemistrysteps.comlibretexts.org For instance, reacting an alcohol with PBr₃ first converts the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. chemistrysteps.com

Another method involves the use of polymer-supported triphenylphosphine (B44618) in combination with carbon tetrabromide, which offers the advantage of simplified product isolation. rsc.org The Appel reaction, which utilizes triphenylphosphine and a carbon tetrahalide, is also a well-established method for this transformation. organic-chemistry.org Additionally, a mixture of triphenylphosphine and bromine can be used to convert β-naphthol to 2-bromonaphthalene. orgsyn.org

| Reagent | Substrate | Product | Key Feature | Reference |

| PBr₃ | Alcohol | Alkyl Bromide | Sₙ2 mechanism, inversion of stereochemistry | chemistrysteps.comlibretexts.org |

| Polymer-supported PPh₃/CBr₄ | Alcohol | Alkyl Bromide | Simplified workup | rsc.org |

| PPh₃/Br₂ | β-Naphthol | 2-Bromonaphthalene | Conversion of hydroxyl to bromide | orgsyn.org |

Electrophilic Cyclization Approaches to Naphthalene Derivatives

Electrophilic cyclization represents a powerful and regioselective method for synthesizing substituted naphthalenes under mild conditions. nih.govacs.org This approach often involves the 6-endo-dig cyclization of arene-containing propargylic alcohols using various electrophiles. nih.gov

A range of electrophilic reagents can be employed to achieve the desired naphthalene derivatives. For instance, the reaction of arylalkynes with iodine monochloride (ICl) or iodine (I₂) can produce iodinated naphthalenes. nih.gov Similarly, the use of bromine (Br₂) or N-bromosuccinimide (NBS) as the electrophile leads to the formation of 2-bromonaphthalenes. nih.gov An excellent yield of 89% for a 2-bromonaphthalene derivative was achieved using Br₂ at room temperature. nih.gov The reaction with NBS required a higher temperature of 50°C and resulted in a lower yield. nih.gov

This methodology is not limited to the synthesis of halonaphthalenes. The use of PhSeBr as the electrophile can yield 2-naphthyl phenyl selenides. nih.gov The versatility of this approach is further demonstrated by its successful application in the synthesis of more complex polycyclic aromatic systems, including substituted carbazoles and dibenzothiophenes. nih.govfigshare.com

The general procedure for this electrophilic cyclization involves reacting an alkynol with the electrophile in the presence of sodium bicarbonate in acetonitrile (B52724). nih.gov The reaction is typically rapid and proceeds under mild conditions, making it an attractive synthetic route. nih.gov

Table 1: Electrophilic Cyclization of 1-(4-methoxyphenyl)-3-phenyl-2-propyn-1-ol nih.gov

| Entry | Electrophile | Conditions | Product | Yield (%) |

| 1 | I₂ | rt, 5 min | 3-Iodo-1-(4-methoxyphenyl)-2-phenylnaphthalene | 78 |

| 2 | I₂ | rt, 5 min | 3-Iodo-1-(4-methoxyphenyl)-2-phenylnaphthalene | 85 |

| 3 | ICl | rt, 5 min | 3-Iodo-1-(4-methoxyphenyl)-2-phenylnaphthalene | 92 |

| 4 | Br₂ | rt, 5 min | 3-Bromo-1-(4-methoxyphenyl)-2-phenylnaphthalene | 89 |

| 5 | NBS | 50 °C, 1 h | 3-Bromo-1-(4-methoxyphenyl)-2-phenylnaphthalene | 55 |

| 6 | PhSeBr | rt, 5 min | 3-(Phenylseleno)-1-(4-methoxyphenyl)-2-phenylnaphthalene | 36 |

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for preparing naphthalene derivatives. These innovations include the use of ionic liquids as reaction media and the development of transition-metal-free synthetic protocols.

Application of Ionic Liquid Media in Bromination Reactions

Ionic liquids (ILs) have emerged as promising green solvents and catalysts for various organic transformations, including the alkylation and bromination of naphthalene. researchgate.net Chloroaluminate(III) ionic liquids, in particular, have shown catalytic activity in the alkylation of naphthalene. researchgate.net For instance, the alkylation of naphthalene with isopropyl bromide using an Et₃NHCl-AlCl₃ ionic liquid catalyst achieved a 98% conversion with 80% selectivity for 2-isopropylnaphthalene. researchgate.net This catalyst could be recycled up to four times without a significant loss in activity. researchgate.net

While direct studies on the bromination of naphthalene in ionic liquids to produce this compound are not extensively detailed in the provided results, the use of ionic liquids in related reactions suggests their potential. For example, 3-methylimidazolium tribromide has been used for the polybromination of naphthalene. cardiff.ac.uk These methods often offer advantages such as easier product separation and catalyst recycling, contributing to greener chemical processes. researchgate.net

Transition-Metal-Free Synthetic Protocols for Polysubstituted Naphthalenes

The development of transition-metal-free synthetic methods is a significant goal in green chemistry, as it avoids the use of often expensive and toxic metal catalysts. researchgate.net One such approach involves the BCl₃-mediated borylative cyclization of α-substituted o-alkynylstyrenes to produce boron-functionalized polysubstituted naphthalenes. tcsedsystem.eduresearchgate.net This method exhibits a broad substrate scope, tolerating various functional groups, and proceeds with high yields under mild conditions. tcsedsystem.eduresearchgate.net The resulting borylated naphthalenes are versatile intermediates that can be further functionalized. tcsedsystem.eduresearchgate.net

Another notable transition-metal-free protocol is the one-pot synthesis of polysubstituted naphthalenes from methyl enol ethers and alkynes, promoted by boron trifluoride diethyl etherate (BF₃·Et₂O) at room temperature. researchgate.net This strategy provides access to a wide range of functionalized naphthalenes in good to excellent yields. researchgate.net

Furthermore, a novel approach for synthesizing substituted naphthalenes involves the nitrogen-to-carbon single-atom transmutation of isoquinolines. nih.govnih.gov This reaction utilizes an inexpensive and commercially available phosphonium (B103445) ylide as the carbon source and proceeds through a ring-opening, 6π-electrocyclization, and elimination sequence. nih.govnih.gov This method offers a unique and efficient route to substituted naphthalenes without the need for transition metals. nih.govnih.gov

Asymmetric Synthesis of Chiral Naphthalene Bromoalkyl Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. The asymmetric synthesis of chiral naphthalene derivatives, including those with bromoalkyl side chains, presents a significant challenge.

One notable advancement in this area is the catalytic asymmetric dearomatization of naphthalenes. nih.gov A silver-mediated enantioselective aza-electrophilic dearomatization of vinylnaphthalenes with azodicarboxylates has been developed to produce chiral polyheterocycles with high yields and enantioselectivities. nih.gov While this specific example does not directly yield a bromoalkyl derivative, the underlying principle of asymmetric dearomatization could potentially be adapted for such syntheses. The reaction proceeds through an aziridinium (B1262131) intermediate and allows for the creation of complex, enantioenriched three-dimensional structures from flat aromatic precursors. nih.gov

Another relevant area is the asymmetric synthesis of chiral β-alkynyl carbonyl and sulfonyl derivatives. nih.gov A sequential palladium and copper catalysis strategy has been developed for this purpose, demonstrating high functional group tolerance and enabling the synthesis of a broad range of chiral products. nih.gov Although not directly focused on bromoalkyl naphthalenes, this methodology highlights the potential of using sequential catalysis to achieve high levels of stereocontrol in the synthesis of complex chiral molecules, which could be applicable to the synthesis of chiral naphthalene bromoalkyl derivatives.

The synthesis of bromo-substituted naphthalene dianhydride derivatives has also been explored, which serve as precursors for core-tetrafunctionalized naphthalene diimides. researchgate.net While this work focuses on the naphthalene core rather than the side chain, it demonstrates methods for introducing bromine atoms onto the naphthalene ring system, which could be a starting point for further elaboration into chiral bromoalkyl derivatives.

Nucleophilic Substitution Pathways of the Bromopropyl Moiety

The electron-withdrawing nature of the bromine atom in this compound renders the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.org This fundamental reactivity allows for the replacement of the bromide leaving group with a diverse array of functional groups. masterorganicchemistry.comlibretexts.org The reaction mechanism, whether SN1 or SN2, is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions. libretexts.orgnih.gov

The substitution of the bromine atom in bromoalkylnaphthalenes with oxygen-containing nucleophiles, such as hydroxide (B78521) or water, is a key transformation for the synthesis of corresponding alcohols. In a related example, the hydroxylation of 2-(3-bromopropyl)naphthalene (B3016723) to 2-(3-hydroxypropyl)naphthalene has been achieved using water as the nucleophile in an ionic liquid medium. researchgate.netacs.org The use of an ionic liquid, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), in conjunction with a cosolvent like 1,4-dioxane, has been shown to enhance the nucleophilicity of water and promote the substitution reaction, leading to high yields of the corresponding alcohol. acs.orgresearchgate.net This methodology is applicable to other bromoalkylnaphthalenes and suggests a viable route for the conversion of this compound to 2-(2-hydroxypropyl)naphthalene.

The general reaction for the hydroxylation of a bromoalkylnaphthalene is presented in the table below.

| Reactant | Reagent(s) | Product | Reference |

| 2-(3-bromopropyl)naphthalene | H2O, [bmim][BF4], 1,4-dioxane | 2-(3-hydroxypropyl)naphthalene | researchgate.netacs.org |

This table illustrates a representative hydroxylation reaction on a related substrate.

The versatile nature of nucleophilic substitution on the bromopropyl group extends to the introduction of other heteroatoms. For instance, the bromine can be displaced by azide (B81097) (N3-) or cyanide (CN-) ions to form the corresponding azido (B1232118) and cyano derivatives. The synthesis of compounds like 2-(3-azidopropyl)-2,3-dihydro-1H-benzo[de]isoquinoline-1,3-dione demonstrates the feasibility of introducing the azido group onto a propylnaphthalene framework. nih.govfrontiersin.org Similarly, the formation of 2-(3-cyanopropyl)naphthalene from the corresponding bromo- or mesyloxy-precursor highlights the utility of cyanide as a nucleophile in these systems. researchgate.net The cyanide ion, being an ambident nucleophile, can react through either the carbon or nitrogen atom, though reaction at the carbon is more common in these substitution reactions. thieme-connect.de

The following table summarizes representative nucleophilic substitution reactions on related bromoalkylnaphthalenes.

| Reactant | Nucleophile | Product | Reference |

| Naphthalimide derivative | 1,n-dibromoalkane followed by NaN3 | ω-azidoalkylnaphthalimide | nih.govfrontiersin.org |

| 2-(3-bromopropyl)naphthalene | KCN | 2-(3-cyanopropyl)naphthalene | researchgate.net |

This table showcases examples of forming azido and cyano analogues from related starting materials.

Elimination Reactions Leading to Unsaturated Naphthalene Alkyl Systems

In addition to substitution, this compound can undergo elimination reactions, typically in the presence of a base, to form an alkene. iitk.ac.inlibguides.com The most common mechanism for such a dehydrohalogenation is the E2 (bimolecular elimination) pathway, which is favored by strong bases. iitk.ac.inmasterorganicchemistry.com According to Zaitsev's rule, the major product of an elimination reaction is generally the more substituted (and therefore more stable) alkene. masterorganicchemistry.com In the case of this compound, elimination of hydrogen bromide would lead to the formation of 2-isopropenylnaphthalene (B1580880). nih.gov The stability of the resulting conjugated system, where the double bond is in conjugation with the naphthalene ring, provides a thermodynamic driving force for this reaction. The alternative E1 (unimolecular elimination) mechanism may also occur, particularly under conditions that favor the formation of a secondary carbocation intermediate, such as in a polar, non-basic solvent. libguides.commasterorganicchemistry.com

The dehydration of 2-methoxy-6-(1-hydroxy-1-methylethyl)naphthalene to form 2-methoxy-6-isopropenylnaphthalene is an analogous elimination reaction, highlighting the formation of the isopropenylnaphthalene structure. google.com

| Reactant | Product | Reaction Type | Reference |

| This compound | 2-Isopropenylnaphthalene | Elimination (Dehydrobromination) | nih.gov |

| 2-Methoxy-6-(1-hydroxy-1-methylethyl)naphthalene | 2-Methoxy-6-isopropenylnaphthalene | Elimination (Dehydration) | google.com |

This table illustrates the expected elimination product of this compound and a related dehydration reaction.

Carbon-Carbon Bond Forming Reactions

The reactivity of the carbon-bromine bond in this compound also allows for its participation in carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecular architectures.

This compound can serve as a substrate in various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Heck couplings, are powerful methods for forming new carbon-carbon bonds. evitachem.com While these reactions are more commonly performed with aryl or vinyl halides, the reactivity of alkyl halides can also be exploited. For instance, iron-catalyzed cross-coupling reactions have been shown to be effective for the alkylation of alkyl bromides, including 2-(3-bromopropyl)naphthalene, with organolithium reagents. researchgate.net Reductive cross-electrophile coupling, often catalyzed by nickel, provides another strategy for coupling aryl halides with alkyl halides. tcichemicals.com These methodologies open up possibilities for attaching a wide range of alkyl or aryl groups to the propyl side chain of the naphthalene core.

A study on palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold for the development of CCR8 antagonists further illustrates the utility of this class of reactions in medicinal chemistry. nih.gov

| Coupling Partners | Catalyst | Reaction Type | Reference |

| 2-(3-bromopropyl)naphthalene and n-BuLi | Iron catalyst | C(sp3)-C(sp3) cross-coupling | researchgate.net |

| Bromo-naphthalene precursor and various partners | Palladium catalyst | Suzuki, Heck, etc. | nih.gov |

This table provides examples of cross-coupling reactions involving bromo-naphthalene derivatives.

The structure of this compound, or derivatives thereof, can be designed to undergo intramolecular cyclization reactions, leading to the formation of new ring systems. For example, palladium-catalyzed intramolecular cyclization of 'ene-yne' systems has been utilized to synthesize substituted cyclohexenols with conjugated bis-exocyclic dienes. chemrxiv.org While not starting directly from this compound, this demonstrates a strategy where a suitably functionalized derivative could undergo cyclization. Annulation reactions, which involve the formation of a new ring onto an existing one, are also a key strategy in organic synthesis. nih.govacs.org For instance, the electrophilic cyclization of arene-containing propargylic alcohols can lead to the formation of substituted naphthalenes. nih.gov These examples showcase the potential for designing derivatives of this compound that can participate in intramolecular bond-forming events to construct polycyclic structures.

| Reaction Type | Key Transformation | Reference |

| Intramolecular Heck Cyclization | Formation of a six-membered ring with a conjugated diene | chemrxiv.org |

| Electrophilic Cyclization | Formation of a naphthalene ring from an arene-containing propargylic alcohol | nih.gov |

This table highlights examples of intramolecular cyclization and annulation reactions that are conceptually related to the potential reactivity of this compound derivatives.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₃H₁₃Br), HRMS provides a significant advantage over standard mass spectrometry due to its ability to distinguish between ions of very similar mass-to-charge ratios.

The presence of a bromine atom in this compound results in a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance (50.69% and 49.31%, respectively). docbrown.info Consequently, the molecular ion region in the mass spectrum of this compound will exhibit two peaks of almost equal intensity, separated by two mass units (m/z). This distinctive "M" and "M+2" pattern is a hallmark of a monobrominated compound.

While specific experimental HRMS data for this compound is not widely available in the literature, the expected values can be calculated. These calculations are crucial for confirming the identity of a newly synthesized batch of the compound.

Table 1: Calculated HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated m/z |

| [C₁₃H₁₃⁷⁹Br]⁺ | ⁷⁹Br | 248.0201 |

| [C₁₃H₁₃⁸¹Br]⁺ | ⁸¹Br | 250.0180 |

This table presents the theoretical exact masses for the two major isotopic peaks of the molecular ion of this compound. The observation of ions at these specific m/z values with high accuracy (typically within 5 ppm) in an experimental setting would confirm the elemental composition.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and advanced multi-dimensional NMR techniques would be employed to assign all proton and carbon signals and to establish the connectivity within the molecule.

Multi-dimensional NMR for Complex Structure and Stereochemical Assignment

While standard ¹H and ¹³C NMR provide initial information, multi-dimensional NMR experiments are essential for unambiguously assigning the complex array of signals expected for this compound. sdsu.eduwikipedia.orgresearchgate.netyoutube.comcolumbia.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment identifies proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would be used to trace the connectivity within the propyl chain and to correlate the protons on the naphthalene ring system. For example, a cross-peak would be expected between the proton on the chiral center (CH-Br) and the protons of the adjacent methyl (CH₃) and methylene (B1212753) (CH₂) groups.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the more easily interpretable proton spectrum. Each CH, CH₂, and CH₃ group in this compound would give a distinct correlation peak in the HSQC spectrum.

Table 2: Expected ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H at this position) |

| Naphthyl CHs | ~7.3 - 7.9 | ~125 - 129 | Other naphthyl carbons, C1' |

| Naphthyl Quat. Cs | - | ~132 - 134 | Naphthyl protons, C1' proton |

| C1' (CH₂) | ~3.1 - 3.4 | ~40 | Naphthyl carbons, C2', C3' |

| C2' (CH) | ~4.2 - 4.5 | ~50 | C1', C3', Naphthyl C2 |

| C3' (CH₃) | ~1.7 - 1.9 | ~25 | C1', C2' |

This table is populated with estimated chemical shift ranges based on data for structurally similar compounds. The actual experimental values may vary. The HMBC correlations are predicted based on the known structure.

Variable Temperature NMR for Conformational Dynamics

The propyl side chain of this compound possesses rotational freedom around the C-C single bonds, leading to the existence of different conformational isomers (rotamers) in solution. Variable Temperature (VT) NMR is a powerful technique used to study the dynamics of such conformational changes. nih.govresearchgate.netresearchgate.net

At room temperature, the rotation around these bonds may be fast on the NMR timescale, resulting in averaged signals for the protons and carbons of the side chain. By lowering the temperature, the rate of interconversion between conformers can be slowed down. If the temperature is lowered sufficiently to reach the coalescence point and then further, the single averaged signals may broaden and then resolve into separate signals for each distinct conformer.

Studying these changes allows for the determination of the energy barriers to rotation and the relative populations of the different conformers. While specific VT-NMR studies on this compound are not documented in the literature, such an analysis would provide valuable insight into its dynamic stereochemistry.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. This pattern is mathematically deconvoluted to generate a three-dimensional electron density map, from which the positions of the atoms can be determined.

As of the current literature survey, a crystal structure for this compound has not been reported. The successful crystallization and X-ray diffraction analysis would be a significant contribution to the full characterization of this compound.

Chromatographic Methods for Purification and Purity Assessment of Synthetic Products

Chromatographic techniques are fundamental for the separation and purification of the desired product from a reaction mixture and for assessing its purity.

Column Chromatography Techniques

Column chromatography is a standard and highly effective method for the purification of synthetic products like this compound on a laboratory scale. The principle of this technique is the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel or alumina (B75360) packed in a column) and a mobile phase (a solvent or a mixture of solvents).

For the purification of this compound, a non-polar compound, a typical approach would involve using silica gel as the stationary phase and a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) in a low polarity ratio. The components of the reaction mixture will travel down the column at different rates depending on their polarity, with less polar compounds eluting faster. By collecting fractions and analyzing them (for example, by thin-layer chromatography), the pure this compound can be isolated from starting materials, by-products, and other impurities. The separation of naphthalene derivatives by column chromatography is a well-established practice. nih.gov

Gas Chromatography and Liquid Chromatography in Reaction Monitoring

The synthesis of this compound and its subsequent chemical transformations necessitate careful monitoring to optimize reaction conditions and maximize yield. Both Gas Chromatography (GC) and Liquid Chromatography (LC) are powerful techniques for tracking the progress of these reactions by separating the components of a reaction mixture, allowing for the quantification of reactants, intermediates, and products.

Gas Chromatography (GC) , owing to the volatility of many naphthalene derivatives, is a well-suited technique for reaction monitoring. In a typical application, a small aliquot of the reaction mixture is sampled at various time points, diluted with an appropriate solvent, and injected into the gas chromatograph. The separation of this compound from starting materials, such as naphthalene or its precursors, and from any byproducts is achieved based on differences in their boiling points and affinities for the stationary phase of the GC column. The use of a flame ionization detector (FID) provides a response that is proportional to the concentration of the eluted compounds, enabling the quantitative assessment of the reaction's progress. For instance, the conversion of a starting material can be tracked by the decrease in its peak area, while the formation of this compound is monitored by the increase in its corresponding peak area.

| Parameter | Typical Value/Condition |

| GC Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Initial temp. 100-150 °C, ramped to 280-300 °C |

| Carrier Gas | Helium or Nitrogen |

| Detector | Flame Ionization Detector (FID) |

Liquid Chromatography (LC) , particularly High-Performance Liquid Chromatography (HPLC), offers a complementary approach, especially for less volatile or thermally sensitive compounds that may be present in the reaction mixture. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (often a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is frequently used, as the naphthalene ring system exhibits strong ultraviolet absorbance. By monitoring the chromatograms over time, researchers can obtain a detailed profile of the reaction mixture. springernature.comnih.gov

| Parameter | Typical Value/Condition |

| LC Column | Reversed-phase C18 column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 0.5-1.5 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) or UV Detector |

| Wavelength | 254 nm or other suitable wavelength |

Hyphenated Analytical Techniques for Comprehensive Characterization

For unambiguous identification and detailed structural elucidation of this compound and related substances, hyphenated analytical techniques are the methods of choice. nih.govijpsr.comnih.govresearchgate.net These techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. acs.orgshimadzu.com In a GC-MS system, the gas chromatograph separates the components of a mixture, and each separated component is then introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, producing a mass spectrum that serves as a molecular fingerprint. The characteristic isotopic pattern of bromine (approximately equal abundances of 79Br and 81Br) in the mass spectrum of this compound provides a clear signature for its identification. acs.org GC-MS is not only used for the final characterization of the purified product but can also be employed to identify impurities and byproducts in the reaction mixture with high sensitivity and specificity. nih.govnih.gov

| Technique | Application | Information Obtained |

| GC-MS | Identification of volatile compounds | Molecular weight and fragmentation pattern |

| LC-MS | Analysis of less volatile compounds | Molecular weight and structural information |

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool, particularly for the analysis of compounds that are not amenable to GC analysis due to low volatility or thermal instability. nih.gov In LC-MS, the eluent from the HPLC column is directed into a mass spectrometer. Various ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to generate ions from the analytes. chromatographyonline.comresearchgate.net LC-MS is particularly valuable for the analysis of polar metabolites or degradation products of this compound that might be present in complex matrices. The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in the identification of the target compound and its related substances. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For naphthalene (B1677914) derivatives, these studies often explore how different substituent groups influence the electronic nature of the parent naphthalene ring system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of organic molecules due to its balance of accuracy and computational cost. For naphthalene derivatives, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic characteristics.

Studies on related molecules, such as diaminonaphthalenes, have used DFT to calculate key electronic descriptors. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. The HOMO-LUMO gap is particularly important as it provides an indication of the molecule's kinetic stability and chemical reactivity. For a hypothetical study on 2-(2-Bromopropyl)naphthalene, DFT would be used to model how the bromopropyl substituent alters the electron density distribution across the naphthalene core.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative for a typical naphthalene derivative and not specific to this compound, as direct studies are unavailable.)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.0 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measures the overall polarity of the molecule. |

While DFT is prevalent, ab initio and semi-empirical methods also serve important roles. Ab initio methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy for smaller systems. They can be used to provide benchmark data for geometry and energy.

Semi-empirical methods, which use parameters derived from experimental data, offer a faster, albeit less accurate, alternative for exploring reaction pathways and dynamic processes in larger systems or for high-throughput screening. These methods are particularly useful for gaining initial mechanistic insights before applying more computationally intensive DFT or ab initio calculations.

Prediction of Reaction Energetics and Transition State Geometries

A primary application of quantum chemistry is to map out potential energy surfaces for chemical reactions. This involves calculating the energies of reactants, products, intermediates, and, crucially, transition states. By identifying the transition state structure—the highest energy point along the reaction coordinate—researchers can determine the activation energy, which governs the reaction rate. For this compound, this could be applied to study nucleophilic substitution reactions at the bromine-bearing carbon or electrophilic substitution on the naphthalene ring.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior. An MD simulation for this compound would reveal its conformational landscape—the various shapes the molecule can adopt due to rotation around its single bonds—and the energetic barriers between these conformations.

Furthermore, MD simulations are invaluable for studying solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, ethanol), one can observe how the solvent influences the solute's conformation and dynamics. This is critical for understanding reaction mechanisms and properties in a realistic solution-phase environment.

Computational Design and Screening of Novel Naphthalene Derivatives

Computational methods are integral to the rational design of new molecules with desired properties. For instance, research on naphthalene-chalcone hybrids has utilized computational approaches to design derivatives with enhanced biological activity. Structure-activity relationship studies revealed that substitution at the second position of the naphthalene ring can increase activity.

Similarly, computational screening of naphthalene diimides has been used to identify candidates with optimal electronic properties for applications in organic electronics. This involves creating a virtual library of derivatives and using computational methods to predict their properties, such as LUMO energy levels, to select the most promising candidates for synthesis. A similar workflow could be envisioned for designing novel derivatives of this compound for various applications.

Chemoinformatics and Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Chemoinformatics applies computational and informational techniques to solve chemical problems. A key area within this field is the development of Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) models.

These models are statistical equations that correlate chemical structures with their physical properties or biological activities. To build a QSPR model, one first calculates a set of numerical values, known as molecular descriptors, that encode structural, topological, or electronic features of a series of molecules. Then, statistical methods like Multiple Linear Regression (MLR) are used to create a mathematical model that links these descriptors to an observed property (e.g., boiling point, solubility, or reaction rate). While no specific QSPR models for this compound are reported, this methodology could be used to predict its properties based on data from a larger set of related naphthalene compounds.

Role of 2 2 Bromopropyl Naphthalene in Advanced Synthetic Applications

A Key Building Block for Complex Organic Scaffolds

The strategic placement of the bromo substituent on the propyl chain of 2-(2-Bromopropyl)naphthalene makes it a versatile precursor for a variety of chemical transformations. This reactivity is harnessed by synthetic chemists to construct elaborate molecular architectures, including polysubstituted naphthalenes and naphthalene-derived heterocycles.

Synthesis of Polysubstituted Naphthalenes

While direct methods for creating polysubstituted naphthalenes from this compound are not extensively documented in publicly available literature, its structural relative, 2-isopropylnaphthalene, serves as a key precursor in Friedel-Crafts alkylation and acylation reactions. researchgate.netstackexchange.com These reactions are fundamental in attaching various substituents to the naphthalene (B1677914) ring. wikipedia.org For instance, the alkylation of naphthalene with isopropyl bromide can yield 2-isopropylnaphthalene, which can then be further functionalized. researchgate.net The steric bulk of the isopropyl group generally directs further substitution to other positions on the naphthalene ring, a principle that would similarly apply to derivatives of this compound. stackexchange.com

Furthermore, the bromo group in this compound can be eliminated to form 2-isopropenylnaphthalene (B1580880). nih.gov This vinyl derivative is a valuable monomer and can participate in various addition and cycloaddition reactions, providing a pathway to a wide array of polysubstituted naphthalene derivatives. The synthesis of polysubstituted naphthalenes is of significant interest due to their applications in materials science and as pharmacophores in medicinal chemistry. chemicalbook.com

| Precursor | Reaction Type | Product | Significance |

| 2-Isopropylnaphthalene | Friedel-Crafts Alkylation/Acylation | Polysubstituted Naphthalenes | Access to diverse functionalized naphthalene cores. researchgate.netstackexchange.com |

| 2-Isopropenylnaphthalene | Addition/Cycloaddition Reactions | Polysubstituted Naphthalenes | Versatile building block for complex molecular architectures. nih.gov |

Access to Naphthalene-Derived Heterocycles

The synthesis of naphthalene-fused heterocycles is an area of intense research due to the prevalence of these motifs in pharmaceuticals and functional materials. While direct cyclization reactions involving this compound are not explicitly detailed in readily accessible sources, its derivatives can serve as precursors. For example, the related compound 2-acetylnaphthalene (B72118) can be converted to 2-vinylnaphthalene (B1218179), a versatile intermediate for heterocycle synthesis. guidechem.comgoogle.com

Moreover, the bromo functionality in this compound allows for its conversion into other functional groups that can then participate in cyclization reactions. For instance, substitution of the bromide with an azide (B81097) group, followed by reduction, could yield an amino-functionalized naphthalene derivative, a common starting material for the synthesis of nitrogen-containing heterocycles. Tandem reactions of 2-alkynylbenzonitriles, which can be conceptually derived from naphthalene precursors, have been shown to produce naphthalene amino esters and arylnaphthalene lactone lignans, highlighting the potential for naphthalene derivatives to form complex heterocyclic systems. rsc.org

Contribution to Catalysis and Ligand Development

The naphthalene scaffold is a privileged structure in the design of catalysts and ligands for asymmetric synthesis. The unique steric and electronic properties of the naphthalene ring system can impart high levels of stereocontrol in catalytic reactions.

Precursor for Naphthalene-Based Polymer Supports in Heterogeneous Catalysis

Naphthalene-based polymers have emerged as robust supports for catalysts in heterogeneous catalysis. These polymers offer high thermal and chemical stability, making them suitable for a wide range of reaction conditions. While the direct polymerization of this compound for this purpose is not a widely reported method, its dehydrobrominated product, 2-vinylnaphthalene, is a well-known monomer for producing poly(2-vinylnaphthalene). chemicalbook.com This polymer can be functionalized to anchor catalytic species, thereby creating a recyclable and efficient heterogeneous catalyst.

The use of polymer-supported catalysts is a key strategy in green chemistry, as it simplifies catalyst recovery and reuse, reducing waste and cost. The properties of the resulting polymer, and thus its suitability as a catalyst support, can be tuned by copolymerizing 2-vinylnaphthalene with other monomers.

Design of Chiral Ligands for Asymmetric Catalytic Processes

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. Naphthalene-containing ligands have proven to be highly effective in a variety of metal-catalyzed asymmetric transformations. The rigid and sterically demanding nature of the naphthalene backbone can create a well-defined chiral environment around a metal center, leading to high enantioselectivity.

Although there is no direct evidence in the available literature of this compound being used as a starting material for chiral ligand synthesis, its structural features suggest its potential in this area. The propyl chain could be functionalized with coordinating groups, and the inherent chirality of a substituted propyl group could be exploited in the design of novel chiral ligands. The development of new chiral ligands is a continuous effort in organic synthesis, and the exploration of readily available starting materials like this compound could lead to the discovery of novel and effective ligand architectures. The design of C2-symmetric chiral arene ligands derived from [2.2]paracyclophane has been shown to be effective in ruthenium-catalyzed enantioselective C-H activation, highlighting the potential of arene-based chirality. researchgate.net

Formation of Advanced Functional Organic Materials Precursors

Naphthalene and its derivatives are integral components of many advanced functional organic materials, including those with applications in electronics and photonics. The extended π-system of the naphthalene core imparts desirable photophysical and electronic properties.

The compound this compound can serve as a precursor to such materials. For instance, dehydrobromination to 2-isopropenylnaphthalene provides a monomer for the synthesis of polymers with high refractive indices and good thermal stability. nih.gov Poly(2-vinylnaphthalene) is known to be a component in plastic scintillators and can be used in the fabrication of various copolymers with specific photoactive properties. chemicalbook.com

Furthermore, the reactive bromine atom in this compound allows for its incorporation into larger molecular structures through cross-coupling reactions. This enables the synthesis of complex, multi-component systems with tailored electronic and optical properties. The OH radical-initiated reactions of alkylnaphthalenes lead to the formation of dicarbonyl products, indicating potential pathways for the degradation or functionalization of such materials in specific environments. epa.gov The synthesis of polycyclic compounds through dearomative cyclopropanation of naphthalenes also opens up avenues for creating novel three-dimensional organic materials. rsc.org

Components for Optoelectronic Systems

While direct research specifically detailing the use of this compound in optoelectronic devices is not extensively documented in publicly available literature, its structural features suggest a significant potential as a precursor for materials with desirable optoelectronic properties. The naphthalene core provides a robust, photoactive unit, and the bromo-functionalized propyl chain offers a reactive site for further molecular elaboration.

The broader class of brominated naphthalenes, such as 2-bromonaphthalene (B93597), has been utilized as an additive in the fabrication of organic photovoltaic (OPV) devices. For instance, 2-bromonaphthalene has been employed to enhance the power conversion efficiency of polymer-based solar cells. ossila.com Its role is often to improve the morphology of the active layer, thereby facilitating better charge transport. ossila.com

It is plausible that this compound could be leveraged in a similar fashion or, more strategically, as a building block for more complex semiconducting molecules. The secondary bromide in the propyl chain is a versatile handle for introducing various functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the tuning of electronic properties, such as the HOMO/LUMO energy levels, which is critical for application in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 1: Potential Optoelectronic Applications of this compound Derivatives

| Application Area | Potential Role of this compound Derivative | Desired Properties of Resulting Material |

| Organic Photovoltaics (OPVs) | Precursor to donor or acceptor materials | Broad absorption spectra, high charge carrier mobility |

| Organic Light-Emitting Diodes (OLEDs) | Building block for emissive or charge-transport layers | High photoluminescence quantum yield, good thermal stability |

| Organic Field-Effect Transistors (OFETs) | Intermediate for synthesizing organic semiconductors | High charge carrier mobility, good solution processability |

Intermediates for Advanced Molecular Probes and Chemical Sensors

The development of highly sensitive and selective chemical sensors is a rapidly advancing field. Fluorescent molecular probes, in particular, are powerful tools for detecting a wide range of analytes. The naphthalene moiety is a well-known fluorophore, and its derivatives are frequently employed in the design of chemosensors.

The strategic placement of a reactive 2-bromopropyl group on the naphthalene ring in This compound provides a convenient attachment point for receptor units capable of interacting with specific analytes. Upon binding of the analyte to the receptor, a change in the photophysical properties of the naphthalene fluorophore, such as fluorescence quenching or enhancement, can occur, signaling the presence of the target species.

For example, the bromo group can be substituted by nitrogen or oxygen-containing ligands to create receptors for metal ions. Similarly, it could be used to link the naphthalene fluorophore to biomolecules for applications in biological sensing. While specific examples for this compound are not prevalent, the synthesis of various naphthalene-heterocycle hybrids with biological activities underscores the feasibility of this approach. rsc.org

Development of Novel Synthetic Pathways and Strategies

The utility of any building block in organic synthesis is greatly enhanced by the development of efficient and versatile synthetic methodologies. While novel synthetic pathways specifically targeting this compound are not extensively reported, general methods for the synthesis of brominated naphthalenes can be adapted.

A patent describes a novel method for synthesizing 2-bromonaphthalene compounds through the electrophilic cyclization of diaryl allene (B1206475) methyl ether compounds with N-bromosuccinimide (NBS). google.com This highlights the ongoing efforts to create efficient routes to access such brominated scaffolds.

Furthermore, the reactivity of the C-Br bond in this compound can be exploited in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These powerful synthetic tools would allow for the construction of a diverse library of naphthalene derivatives with tailored properties for a wide range of applications. The development of synthetic strategies that leverage the reactivity of both the aryl bromide (if present) and the alkyl bromide would be a significant advancement.

Table 2: Key Synthetic Reactions Involving Brominated Naphthalenes

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester | Aryl- or vinyl-substituted naphthalenes |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne | Alkynyl-substituted naphthalenes |

| Buchwald-Hartwig Amination | Palladium catalyst, amine | N-aryl or N-alkyl naphthalene derivatives |

| Nucleophilic Substitution | Various nucleophiles | Ethers, esters, azides, etc. on the propyl chain |

Q & A

Q. What are the optimal synthetic routes for 2-(2-Bromopropyl)naphthalene, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation of naphthalene using 2-bromopropyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Purification involves fractional distillation (boiling point ~107–109°C at 16 mmHg) and column chromatography using silica gel with a hexane/ethyl acetate gradient. Purity validation requires GC-MS (retention time comparison) and ¹H/¹³C NMR spectroscopy. Key spectral markers include aromatic protons (δ 7.2–8.2 ppm) and bromopropyl methylene signals (δ 3.4–3.8 ppm) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Identifies structural features via ¹H (aromatic and aliphatic protons) and ¹³C (quaternary carbons) shifts.

- GC-MS : Confirms molecular weight (M⁺ peak at m/z 235) and detects impurities.

- HPLC : Assesses purity using reverse-phase C18 columns with UV detection (λ = 254 nm).

- Elemental Analysis : Validates C, H, Br composition (theoretical: C 61.30%, H 4.71%, Br 33.99%).

Cross-referencing with NIST spectral databases ensures accuracy .

Advanced Research Questions

Q. How can contradictory findings on the genotoxicity of this compound be resolved?

- Step 1 : Compile studies from PubMed, TOXCENTER, and regulatory databases using MeSH terms (e.g., "genotoxicity," "DNA adducts").

- Step 2 : Apply inclusion criteria (e.g., mammalian models, dose-response data) and exclude non-peer-reviewed sources unless validated by three independent experts.

- Step 3 : Use meta-analysis to quantify heterogeneity; prioritize studies with high confidence ratings (e.g., OECD-compliant assays).

- Step 4 : Resolve contradictions via in vitro comet assays and in vivo micronucleus tests under standardized OECD guidelines .

Q. What computational models predict the environmental fate of this compound?

- Methodological Answer :

- QSAR Models : Estimate biodegradation half-lives using EPI Suite™ (EPA) based on logP (predicted ~4.5) and molecular connectivity indices.

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess hydrolysis pathways (e.g., SN2 displacement of Br).

- Fugacity Modeling : Predict partitioning into air/water/soil using compartmental data (e.g., Henry’s law constant from EPI Suite™).

Validate with lab studies: Aerobic degradation in OECD 301B tests and LC-MS/MS for metabolite identification .

Q. How does the bromopropyl group influence cross-coupling reactivity in naphthalene derivatives?

- Methodological Answer : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Optimize conditions using Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and aryl boronic acids in THF/H₂O (3:1) at 80°C. Monitor reaction progress via TLC (Rf shift) and characterize products via HRMS and X-ray crystallography. Compare with 2-bromoethyl analogues (e.g., 2-(2-Bromoethyl)naphthalene, CAS 2086-62-6) to evaluate steric/electronic effects .

Research Priorities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.